REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[c:4]1[c:5]([F:13])[c:6]([B:10]([OH:11])[OH:12])[cH:7][cH:8][cH:9]1.[CH3:14][C:15]([OH:16])=[O:17].[O:20]1[CH2:21][CH2:22][CH2:23][CH2:24]1.[OH:18][OH:19]>>[C:1]([CH3:2])(=[O:3])[c:4]1[c:5]([F:13])[c:6]([OH:16])[cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1cccc(B(O)O)c1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OO
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Name
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Type
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product
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Smiles
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CC(=O)c1cccc(O)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |